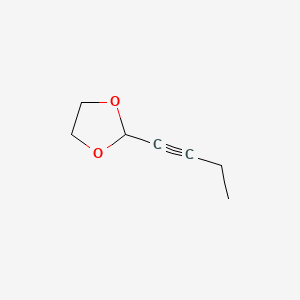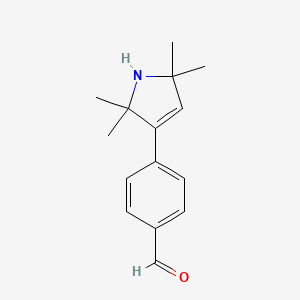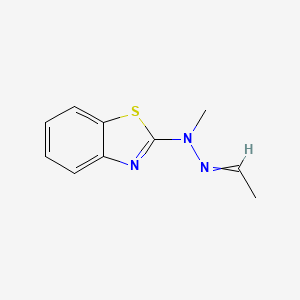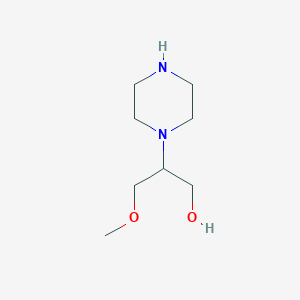![molecular formula C23H17NO4 B13811121 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxole ring and substituted with methoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate acyl derivatives. The formation of the oxazole ring is facilitated by the nature of the substituent on the acyl residue . Another approach involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . These methods provide efficient and straightforward strategies for the synthesis of the compound.
Analyse Chemischer Reaktionen
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and antioxidant activities. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development . Additionally, it has applications in the field of materials science, where it can be used to develop new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. It can also interact with receptors on the surface of cells, modulating cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)quinoline and 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione . While these compounds share some structural similarities, they differ in their specific functional groups and ring systems. The presence of the dioxole ring in this compound imparts unique chemical properties that distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C23H17NO4 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-2-phenyl-5H-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C23H17NO4/c1-26-17-13-11-16(12-14-17)23(15-7-3-2-4-8-15)27-20-18-9-5-6-10-19(18)24-22(25)21(20)28-23/h2-14H,1H3,(H,24,25) |
InChI-Schlüssel |
GJORGVGXBHRIKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(OC3=C(O2)C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)



![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)







